1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone is a heterocyclic organic compound that incorporates a thiazole ring, an amino group, and an ethanone moiety. This compound is part of a larger class of thiazole derivatives known for their diverse biological activities, including antimicrobial and anticancer properties. The molecular formula for this compound is C12H12N2OS, and it has a molecular weight of approximately 232.3 g/mol. It is identified by the CAS number 31609-42-4 .
The synthesis of 1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone typically involves several key steps:
This synthetic route can be scaled up for industrial production, employing continuous flow reactors to enhance efficiency and yield while minimizing waste.
The molecular structure of 1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone features:
The canonical SMILES representation of the compound is CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)C, which illustrates its complex structure involving multiple functional groups .
1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone can undergo various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone primarily revolves around its interactions with biological targets:
The specific mechanisms are still under investigation but are believed to involve interference with nucleic acid synthesis or protein function.
1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone exhibits several notable physical properties:
The chemical properties include:
1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone has several scientific applications:
This compound represents a significant area of interest within medicinal chemistry due to its diverse applications and potential for further development into therapeutic agents.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: